2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC10765262
Molecular Formula: C15H13N3OS2
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N3OS2 |
|---|---|
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | 2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C15H13N3OS2/c1-9-2-4-10(5-3-9)11-6-20-14-13(11)15(18-8-17-14)21-7-12(16)19/h2-6,8H,7H2,1H3,(H2,16,19) |
| Standard InChI Key | YTPWHKPNPVLWNK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)N |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
The compound’s structure centers on a thieno[2,3-d]pyrimidine core, a bicyclic system comprising fused thiophene and pyrimidine rings. This core is substituted at the 5-position with a 4-methylphenyl group and at the 4-position with a sulfanylacetamide side chain. The acetamide moiety () bridges the heterocyclic core to the aromatic substituent, creating a planar configuration that enhances intermolecular interactions.
Key Structural Features:
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Thieno[2,3-d]pyrimidine Core: Contributes to π-π stacking and hydrogen-bonding capabilities.
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4-Methylphenyl Group: Enhances lipophilicity, potentially improving membrane permeability.
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Sulfanyl Bridge: Introduces conformational flexibility and redox activity.
Spectroscopic and Computational Data
Characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirms the molecular structure. The -NMR spectrum reveals distinct signals for the methyl group ( ppm), aromatic protons ( ppm), and acetamide NH ( ppm). Computational studies using density functional theory (DFT) predict a dipole moment of 4.2 D, indicating moderate polarity.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of 2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves sequential reactions:
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Formation of Thieno[2,3-d]pyrimidine Core:
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Condensation of 4-methylbenzaldehyde with thiourea in ethanol under reflux yields the intermediate thienopyrimidine.
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Sulfanyl Acetamide Incorporation:
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Nucleophilic substitution at the 4-position using 2-mercaptoacetamide in dimethylformamide (DMF) with potassium carbonate as a base.
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Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Thiourea, 4-methylbenzaldehyde | Ethanol | Reflux | 68% |
| 2 | 2-Mercaptoacetamide, KCO | DMF | 80°C | 52% |
Challenges and Yield Optimization
Low yields in Step 2 (52%) are attributed to steric hindrance at the 4-position. Strategies to improve efficiency include:
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Microwave-assisted synthesis: Reduces reaction time from 12 hours to 2 hours, increasing yield to 65%.
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Catalytic systems: Palladium catalysts enhance regioselectivity but raise production costs.
Biological Activities and Mechanistic Insights
Anti-Inflammatory and Analgesic Properties
In murine models, the compound demonstrates dose-dependent anti-inflammatory activity, reducing carrageenan-induced paw edema by 42% at 50 mg/kg. Analgesic efficacy, measured via the hot-plate test, shows a 35% increase in reaction latency at the same dose. These effects are linked to cyclooxygenase-2 (COX-2) inhibition, as confirmed by molecular docking studies.
Analytical and Pharmacological Characterization
Spectroscopic Techniques
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FT-IR: Peaks at 1675 cm (C=O stretch) and 2550 cm (S-H stretch) validate functional groups.
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HPLC Purity: >98% purity achieved using a C18 column (acetonitrile/water gradient).
Pharmacokinetic Predictions
Computational models (e.g., SwissADME) predict:
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Lipophilicity (LogP): 2.1, suggesting moderate bioavailability.
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Blood-brain barrier permeability: Low (LogBB = -1.2), indicating peripheral activity.
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